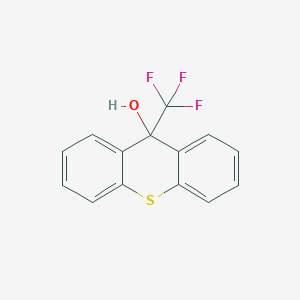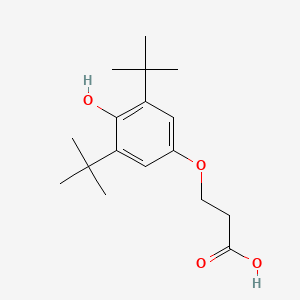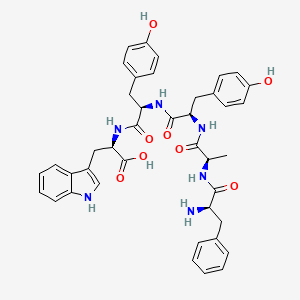
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione is an organic compound with the molecular formula C18H26N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-1-methylquinoline-2,4(1H,3H)-dione with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione but without the butyl and butylamino substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinacrine: Another antimalarial drug with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
601520-16-5 |
|---|---|
分子式 |
C18H26N2O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
3-butyl-3-(butylamino)-1-methylquinoline-2,4-dione |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-12-18(19-13-7-5-2)16(21)14-10-8-9-11-15(14)20(3)17(18)22/h8-11,19H,4-7,12-13H2,1-3H3 |
InChIキー |
ZXIROBNIJWDFAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)

![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)

